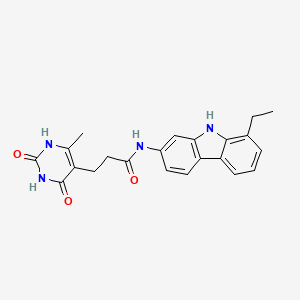

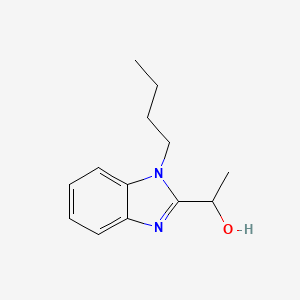

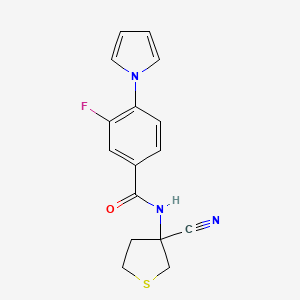

![molecular formula C19H21Cl4N3 B2438847 1h-吲哚,4-[4-[(3,4-二氯苯基)甲基]-1-哌嗪基]-,二盐酸盐 CAS No. 334974-44-6](/img/structure/B2438847.png)

1h-吲哚,4-[4-[(3,4-二氯苯基)甲基]-1-哌嗪基]-,二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1h-Indole,4-[4-[(3,4-dichlorophenyl)methyl]-1-piperazinyl]-,dihydrochloride” is a compound that contains an indole moiety, which is a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and have various biologically vital properties . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Synthesis Analysis

The synthesis of indole derivatives has attracted increasing attention in recent years due to their importance . The Fischer indole synthesis is one method used to create indole derivatives . In one study, a new series of 1,4-disubstituted-1,2,3-triazole and 2,5-disubstituted oxadiazole tethered indole compounds were synthesized .Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using various techniques such as 1H NMR, 13C NMR, FT–IR, mass and elemental analysis . The structure of the indole moiety is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Indole derivatives show a broad range of chemical reactions. They are known for their diverse biological activities, which include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .Physical And Chemical Properties Analysis

Indole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature . The molecular weight of a similar compound, “1H-1,2,4-Triazole-1-ethanol, β-((2,4-dichlorophenyl)methyl)-α-(1,1 …”, is 328.237 .科学研究应用

认知障碍治疗

包括与1h-吲哚,4-[4-[(3,4-二氯苯基)甲基]-1-哌嗪基]-,二盐酸盐相似的吲哚衍生物已被研究其在治疗认知障碍方面的潜力。例如,Nirogi 等人 (2016) 合成了系列 1H-吲哚衍生物作为 5-HT6 受体 (5-HT6R) 配体,显示出有希望的认知改善结果 (Nirogi 等人,2016)。

阿尔茨海默病研究

被识别为 SUVN-502 的 1h-吲哚衍生物因其对人 5-HT6R 的高亲和力和对其他靶位点的选择性而被发现对阿尔茨海默病治疗有效 (Nirogi 等人,2017)。

抗抑郁候选物

具有相似结构的化合物 5-氟-3-[3-[4-(5-甲氧基-4-嘧啶基)-1-哌嗪基]丙基]-1H-吲哚二盐酸盐被研究为抗抑郁药候选物 (Anderson 等人,1997)。

多巴胺 D-2 和血清素 5-HT2 拮抗作用

Perregaard 等人 (1992) 对具有相似结构的吲哚的研究证明了有效的多巴胺 D-2 和血清素 5-HT2 受体亲和力,表明在治疗与这些通路相关的疾病方面具有潜力 (Perregaard 等人,1992)。

癌症研究中的细胞毒性

与 1h-吲哚在结构上相关的化合物对肝癌和结肠癌细胞系表现出显着的细胞毒性,表明在癌症治疗中具有潜力 (Akkoç 等人,2012)。

多巴胺拮抗剂中的代谢

对 L-745,870(一种具有相似结构的化合物)在不同物种中的代谢的研究突出了主要代谢途径,这与开发多巴胺拮抗剂有关 (Zhang 等人,2000)。

作用机制

The mechanism of action of indole derivatives can vary depending on the specific compound. For example, SB-216763, a small molecule that competes with ATP, potently inhibits the activity of α and β isozymes of GSK-3 . It acts as a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway .

安全和危害

The safety and hazards of indole derivatives can vary depending on the specific compound and its concentration. Some indole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

未来方向

属性

IUPAC Name |

4-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-1H-indole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2N3.2ClH/c20-16-5-4-14(12-17(16)21)13-23-8-10-24(11-9-23)19-3-1-2-18-15(19)6-7-22-18;;/h1-7,12,22H,8-11,13H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACPZECRJPFCFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC4=C3C=CN4.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Cl4N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1h-Indole,4-[4-[(3,4-dichlorophenyl)methyl]-1-piperazinyl]-,dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

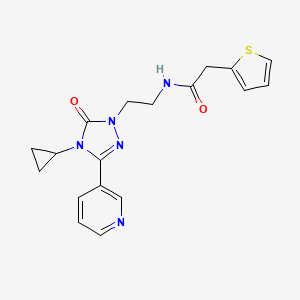

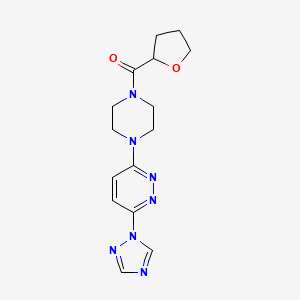

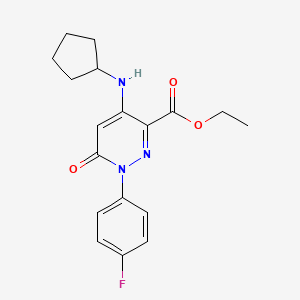

![2-[1-[2-(1,2-Benzoxazol-3-yl)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2438769.png)

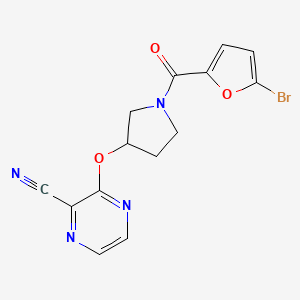

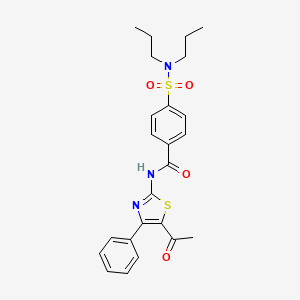

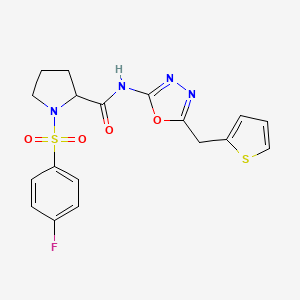

![N-(5-chloro-2-methoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2438774.png)

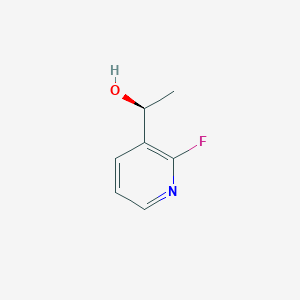

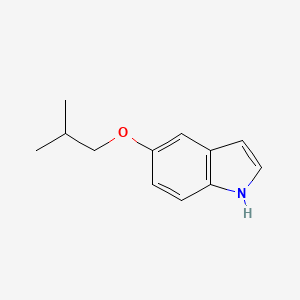

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2438782.png)